Selurampanel

Übersicht

Beschreibung

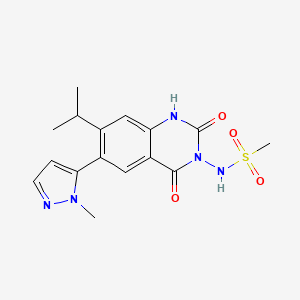

Es handelt sich um ein Chinolon-Dion-Sulfonamid, das hauptsächlich in der Erforschung neurologischer Erkrankungen wie Epilepsie, Migräne und Tinnitus eingesetzt wird .

Herstellungsmethoden

Die Synthese von BGG-492 beinhaltet die Bildung einer Chinolon-Dion-Sulfonamidstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Chinolon-Dion-Kerns: Dies beinhaltet die Cyclisierung geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen.

Sulfonamidbildung: Die Einführung der Sulfonamidgruppe erfolgt durch Sulfonierungsreaktionen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen

Industrielle Produktionsmethoden für BGG-492 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die Großproduktion.

Vorbereitungsmethoden

The synthesis of BGG-492 involves the formation of a quinazoline-dione sulfonamide structure. The synthetic route typically includes the following steps:

Formation of the quinazoline-dione core: This involves the cyclization of appropriate starting materials under controlled conditions.

Sulfonamide formation: The introduction of the sulfonamide group is achieved through sulfonation reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial production methods for BGG-492 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

BGG-492 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolon-Dion-Kern oder die Sulfonamidgruppe modifizieren.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

BGG-492 hat verschiedene wissenschaftliche Forschungsanwendungen:

Neurologische Forschung: Es wird zur Untersuchung von Epilepsie, Migräne und Tinnitus verwendet, da es AMPA-Rezeptoren antagonisieren kann

Pharmakologische Studien: BGG-492 wird auf sein Potenzial als Antiepileptikum und seine Auswirkungen auf das zentrale Nervensystem untersucht

Migräneprophylaxe: Klinische Studien haben seine Wirksamkeit, Sicherheit und Verträglichkeit bei der Vorbeugung von Migräne untersucht

Wirkmechanismus

BGG-492 entfaltet seine Wirkung durch kompetitive Antagonisierung des AMPA-Typ-Glutamatrezeptors. Diese Hemmung reduziert die durch Glutamat vermittelte exzitatorische Neurotransmission, die an verschiedenen neurologischen Erkrankungen beteiligt ist. Zu den molekularen Zielstrukturen gehören die AMPA-Rezeptoren, und die beteiligten Signalwege stehen im Zusammenhang mit der glutamatergen Signalübertragung .

Wissenschaftliche Forschungsanwendungen

BGG-492 has several scientific research applications:

Neurological Research: It is used to study epilepsy, migraine, and tinnitus due to its ability to antagonize AMPA receptors

Pharmacological Studies: BGG-492 is investigated for its potential as an antiepileptic drug and its effects on the central nervous system

Migraine Prophylaxis: Clinical trials have explored its efficacy, safety, and tolerability in preventing migraines

Wirkmechanismus

BGG-492 exerts its effects by competitively antagonizing the AMPA-type glutamate receptor. This inhibition reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological disorders. The molecular targets include the AMPA receptors, and the pathways involved are related to glutamatergic signaling .

Vergleich Mit ähnlichen Verbindungen

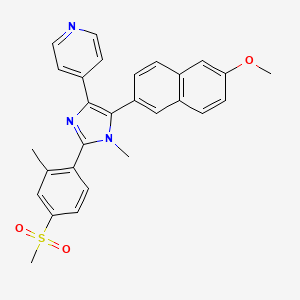

BGG-492 ist aufgrund seiner selektiven Antagonisierung von AMPA-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Perampanel: Ein weiterer AMPA-Rezeptor-Antagonist, der zur Behandlung von Epilepsie eingesetzt wird.

Topiramat: Ein Breitband-Antiepileptikum, das auch AMPA-Rezeptoren beeinflusst.

Felbamate: Ein Antiepileptikum mit mehreren Wirkmechanismen, darunter die Antagonisierung von AMPA-Rezeptoren

BGG-492 zeichnet sich durch seine spezifische Selektivität und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug in der neurologischen Forschung macht.

Eigenschaften

IUPAC Name |

N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCECSFFXUPEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238467 | |

| Record name | Selurampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912574-69-7 | |

| Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selurampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selurampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selurampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELURAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)